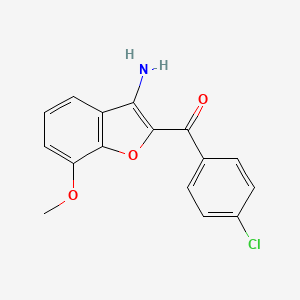

(3-氨基-7-甲氧基-1-苯并呋喃-2-基)(4-氯苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

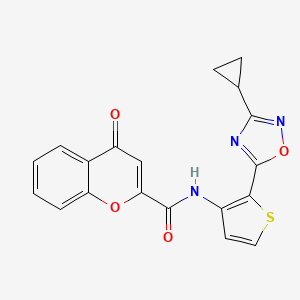

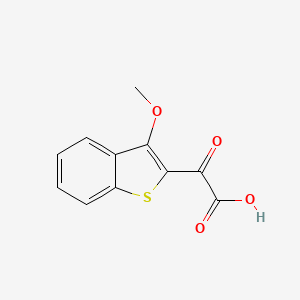

“(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is a chemical compound with the linear formula C16H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to benzofuran derivatives, which are found to be suitable structures with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone”, is characterized by a benzofuran ring. The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and depend on the specific structure and substituents of the compound. For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .

科学研究应用

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound mentioned may serve as a scaffold for developing new anticancer agents with targeted therapy potential and minimal side effects.

Antimicrobial Agents

The benzofuran core, especially when substituted at the 4-position with halogens or hydroxyl groups, shows promising antimicrobial activity . This suggests that (3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone could be a potential candidate for developing new antimicrobial drugs.

Anti-Hepatitis C Virus Activity

Benzofuran compounds have been identified with anti-hepatitis C virus activity, indicating potential as therapeutic drugs for hepatitis C disease . The structural features of the compound could be optimized to enhance this activity.

Antioxidative Properties

Benzofuran derivatives are known for their antioxidative activities, which are crucial in combating oxidative stress-related diseases . The methoxy and amino groups in the compound may contribute to its antioxidative potential.

Natural Product Synthesis

The benzofuran ring is a key structural unit in many biologically active natural medicines and synthetic chemical materials . The compound could be used in the total synthesis of complex natural products containing benzofuran rings, leveraging its unique structure for the construction of diverse natural product analogs.

Drug Lead Compounds

Due to the broad range of pharmacological activities, benzofuran derivatives are considered potential natural drug lead compounds . The compound could be a starting point for the development of new drugs with various clinical applications.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKDOVVAZHOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591527.png)

![N-(3,4-Difluorophenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2591530.png)

![[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2591536.png)

![7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591539.png)

![4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2591541.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)